molecular formula C13H15NO2 B12085307 4-(2-Methoxyethoxy)naphthalen-1-amine

4-(2-Methoxyethoxy)naphthalen-1-amine

Cat. No.: B12085307
M. Wt: 217.26 g/mol
InChI Key: ZZRRHZSNETVERN-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)naphthalen-1-amine is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring substituted with an amine group at the 1-position and a 2-methoxyethoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)naphthalen-1-amine typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the methoxyethoxy and amine groups. One common method involves the use of naphthalene-1-amine as a starting material, which undergoes a substitution reaction with 2-methoxyethanol in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)naphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

4-(2-Methoxyethoxy)naphthalen-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)naphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxyethoxy)naphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a naphthalene ring with both an amine and a methoxyethoxy group makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

4-(2-methoxyethoxy)naphthalen-1-amine

InChI

InChI=1S/C13H15NO2/c1-15-8-9-16-13-7-6-12(14)10-4-2-3-5-11(10)13/h2-7H,8-9,14H2,1H3

InChI Key

ZZRRHZSNETVERN-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=C(C2=CC=CC=C21)N

Origin of Product

United States

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